4-Amino-5,6-dimethylpyrimidin-2(1H)-one
Overview
Description
4-Amino-5,6-dimethylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Biological Activity
4-Amino-5,6-dimethylpyrimidin-2(1H)-one (CAS No. 25589-26-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its amino group and two methyl substituents at the 5 and 6 positions of the pyrimidine ring, which may influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of pyrimidines and found that compounds similar to this compound showed effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The cytotoxicity was assessed using standard assays, revealing a dose-dependent response . The following table summarizes findings related to its anticancer activity:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 12.5 | Induction of apoptosis |
MDA-MB-231 | 15.0 | Inhibition of cell cycle progression |
Enzyme Inhibition
This compound has been reported to act as an enzyme inhibitor. Specifically, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. This inhibition can enhance insulin secretion and improve glycemic control .
The biological effects of this compound are likely mediated through its interaction with specific molecular targets:
- Enzyme Binding : The amino group can participate in hydrogen bonding with active sites on target enzymes.
- Receptor Modulation : It may bind to various receptors, altering their signaling pathways.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of new derivatives based on the core structure of this compound. These derivatives were tested for their antibacterial and anticancer activities, showing promising results that warrant further investigation into structure-activity relationships .
Properties
IUPAC Name |
4-amino-5,6-dimethyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-4(2)8-6(10)9-5(3)7/h1-2H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMHMALLYMAGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663972 | |
Record name | 4-Amino-5,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25589-26-8 | |
Record name | 4-Amino-5,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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